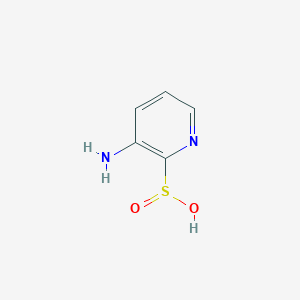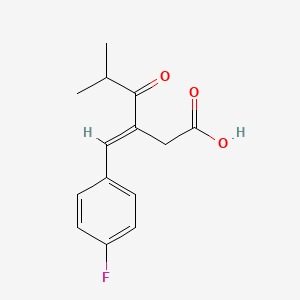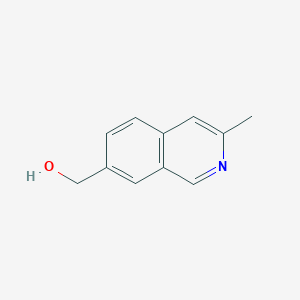
(3-Methylisoquinolin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoquinolin-7-yl)methanol is a chemical compound with the molecular formula C11H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (3-Methylisoquinolin-7-yl)methanol, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to produce isoquinolines by cyclization . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly and sustainable processes, such as catalyst-free reactions in water, is also being explored .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methylisoquinolin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the isoquinoline ring to its dihydro form.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce (3-Methylisoquinolin-7-yl)aldehyde .
Applications De Recherche Scientifique
(3-Methylisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of (3-Methylisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
- (7-Methylisoquinolin-5-yl)methanol
- (3-Methylisoquinolin-1-yl)methanol
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
Comparison: (3-Methylisoquinolin-7-yl)methanol is unique due to its specific substitution pattern on the isoquinoline ringFor example, the position of the methyl and hydroxyl groups can affect the compound’s ability to interact with biological targets and its overall stability .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(3-methylisoquinolin-7-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-4-10-3-2-9(7-13)5-11(10)6-12-8/h2-6,13H,7H2,1H3 |
Clé InChI |
PKQYAVUMEUCGKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)CO)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)


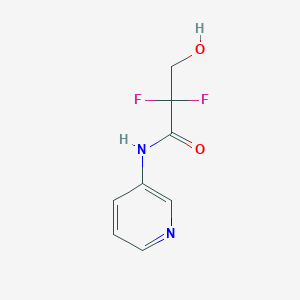

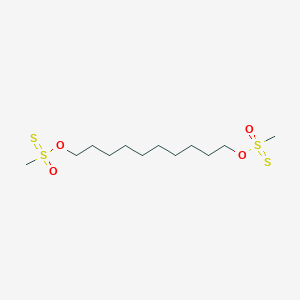
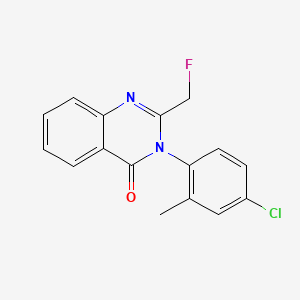
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
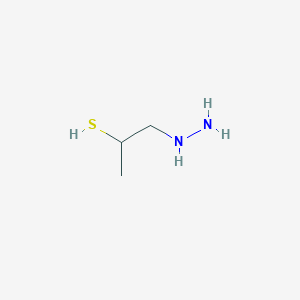
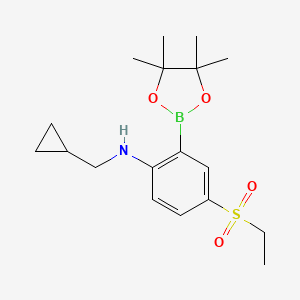
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
